1,3,5-Trichloro-2-(difluoromethoxy)benzene

Catalog No.
S6602402
CAS No.
1261457-01-5
M.F
C7H3Cl3F2O
M. Wt
247.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,5-Trichloro-2-(difluoromethoxy)benzene

CAS Number

1261457-01-5

Product Name

1,3,5-Trichloro-2-(difluoromethoxy)benzene

IUPAC Name

1,3,5-trichloro-2-(difluoromethoxy)benzene

Molecular Formula

C7H3Cl3F2O

Molecular Weight

247.4 g/mol

InChI

InChI=1S/C7H3Cl3F2O/c8-3-1-4(9)6(5(10)2-3)13-7(11)12/h1-2,7H

InChI Key

BQPCCHWEPZKXKH-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1Cl)OC(F)F)Cl)Cl

Canonical SMILES

C1=C(C=C(C(=C1Cl)OC(F)F)Cl)Cl

1,3,5-Trichloro-2-(difluoromethoxy)benzene is a chemical compound with the molecular formula C7_7H3_3Cl3_3F2_2O and a molecular weight of 247.45 g/mol. This compound features a benzene ring substituted with three chlorine atoms and a difluoromethoxy group, which contributes to its unique chemical properties. The presence of the difluoromethoxy group enhances the compound's reactivity and potential applications in various chemical syntheses and biological studies.

  • Substitution Reactions: The chlorine atoms can be replaced by nucleophiles such as amines or thiols through nucleophilic substitution reactions.
  • Oxidation and Reduction: The compound may participate in oxidation and reduction reactions, allowing for the introduction or removal of functional groups.
  • Hydrolysis: Under acidic or basic conditions, the difluoromethoxy group can be hydrolyzed to yield hydroxyl derivatives .

The synthesis of 1,3,5-Trichloro-2-(difluoromethoxy)benzene typically involves:

  • Chlorination: A suitable precursor benzene compound undergoes chlorination using chlorine gas or other chlorinating agents under controlled conditions to introduce chlorine atoms at specific positions on the benzene ring.
  • Introduction of Difluoromethoxy Group: This group is introduced using reagents such as difluoromethyl ether or other fluorinating agents under specific reaction conditions. Industrial production often employs optimized methods to maximize yield and purity .

1,3,5-Trichloro-2-(difluoromethoxy)benzene has various applications:

  • Chemical Intermediates: It serves as an intermediate in the synthesis of diverse organic compounds.
  • Biological Research: The compound is studied for its potential interactions with biological targets, offering avenues for pharmaceutical development.
  • Industrial Use: It finds utility in producing specialty chemicals and agrochemicals .

Interaction studies involving 1,3,5-Trichloro-2-(difluoromethoxy)benzene have indicated its ability to bind with specific molecular targets. These interactions may modulate enzyme activity or receptor function, leading to various biological effects. Further research is needed to clarify these interactions and their implications for therapeutic applications .

Similar Compounds: Comparison

1,3,5-Trichloro-2-(difluoromethoxy)benzene can be compared with several similar compounds:

Compound NameStructural FeaturesUnique Aspects
1,3,5-TrichlorobenzeneLacks difluoromethoxy groupSimpler structure; different chemical properties
2,4-Dichloro-1-(difluoromethoxy)benzeneSimilar structure but different substitution patternVariations in reactivity and applications
1,3-Dichloro-2-(difluoromethoxy)benzeneContains difluoromethoxy groupDifferent substitution pattern compared to the target compound

The uniqueness of 1,3,5-Trichloro-2-(difluoromethoxy)benzene lies in its specific substitution pattern which imparts distinct chemical properties and reactivity compared to its analogs .

XLogP3

5

Hydrogen Bond Acceptor Count

3

Exact Mass

245.921754 g/mol

Monoisotopic Mass

245.921754 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-23-2023

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